3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID
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Overview
Description
3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID typically involves multiple steps, starting from readily available precursorsThe final step includes the attachment of the propanoic acid moiety and the 2-methoxyethylamino group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole and pyridazine rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid: Similar in structure but may differ in the position or type of substituents.
3,6,7-Triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Another triazole-based compound with different substituents and applications.
Uniqueness
The uniqueness of 3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[6-(2-methoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-19-7-6-12-8-2-3-9-13-14-10(16(9)15-8)4-5-11(17)18/h2-3H,4-7H2,1H3,(H,12,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYMPIUDRWMZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NN2C(=NN=C2CCC(=O)O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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